molecular formula C19H27N3O4 B13194953 1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13194953
M. Wt: 361.4 g/mol
InChI Key: JVBJKCYFFMCRLA-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a piperidine ring, and a methylpiperazine moiety. Its molecular formula is C21H29N3O4.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The methylpiperazine moiety is then added via a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The piperidine and methylpiperazine moieties contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid include:

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound shares the benzyloxycarbonyl and piperidine components but lacks the methylpiperazine moiety, resulting in different chemical and biological properties.

    1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid: Similar in structure but with variations in the position of functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in closely related compounds.

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H27N3O4/c1-20-7-9-21(10-8-20)17-11-16(18(23)24)12-22(13-17)19(25)26-14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,23,24)

InChI Key

JVBJKCYFFMCRLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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